silane CAS No. 873000-64-7](/img/structure/B12600896.png)
[(4-Iodobuta-1,3-dien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodobuta-1,3-dien-2-yl)oxysilane is a chemical compound with the molecular formula C8H15IOSi It is a derivative of butadiene, where the butadiene moiety is substituted with an iodine atom and a trimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-iodo-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of (4-Iodobuta-1,3-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodobuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bonds in the butadiene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 4-iodobuta-1,3-diene derivatives, while oxidation with m-CPBA can produce epoxides .
Applications De Recherche Scientifique
(4-Iodobuta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of (4-Iodobuta-1,3-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyloxy group can undergo nucleophilic substitution, while the double bonds in the butadiene moiety can participate in addition reactions. These properties make it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromobuta-1,3-dien-2-yl)oxysilane
- (4-Chlorobuta-1,3-dien-2-yl)oxysilane
- (4-Fluorobuta-1,3-dien-2-yl)oxysilane
Uniqueness
(4-Iodobuta-1,3-dien-2-yl)oxysilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine analogs. Additionally, the trimethylsilyloxy group provides stability and enhances the compound’s reactivity in various chemical transformations .
Propriétés
Numéro CAS |
873000-64-7 |
|---|---|
Formule moléculaire |
C7H13IOSi |
Poids moléculaire |
268.17 g/mol |
Nom IUPAC |
4-iodobuta-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H13IOSi/c1-7(5-6-8)9-10(2,3)4/h5-6H,1H2,2-4H3 |
Clé InChI |
YJASTUJRWISSKV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
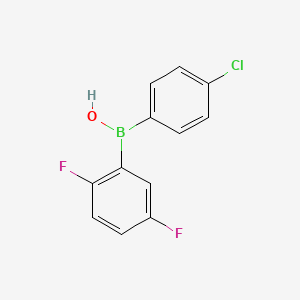
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

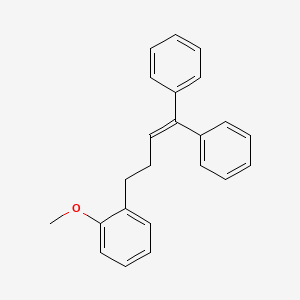
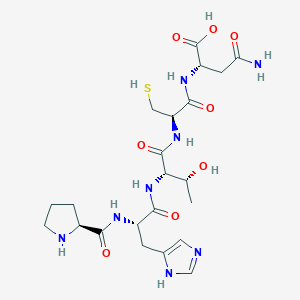
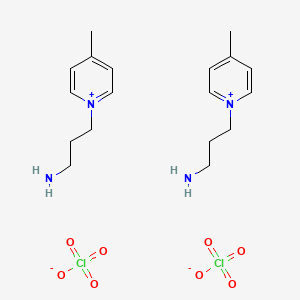
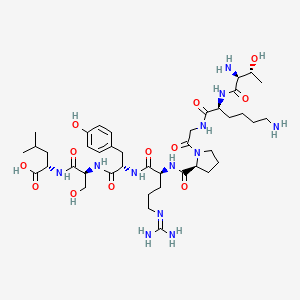
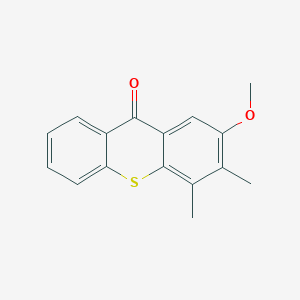
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
